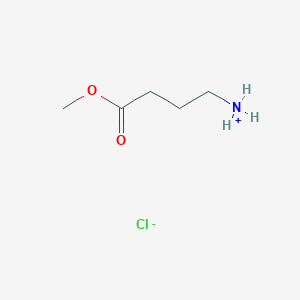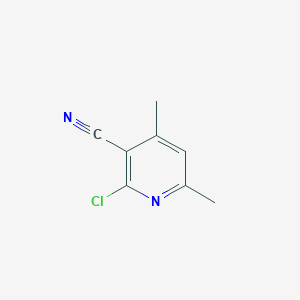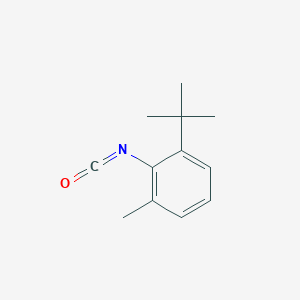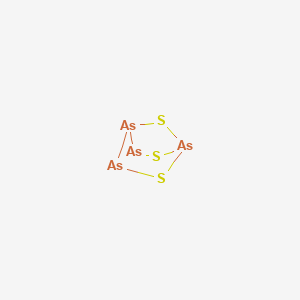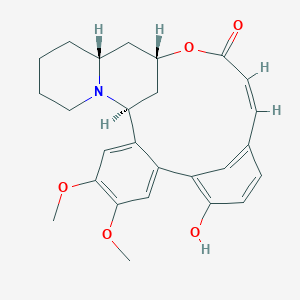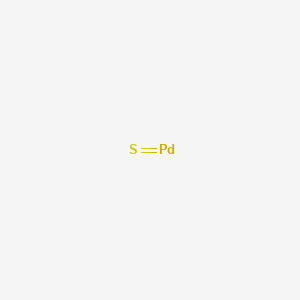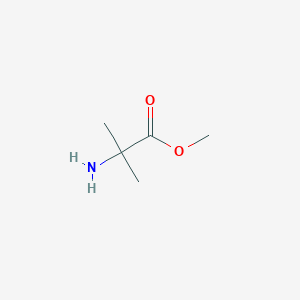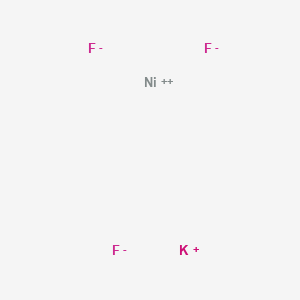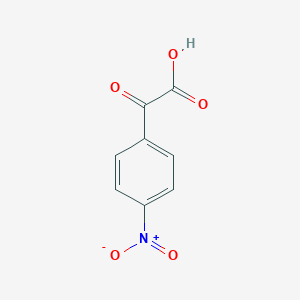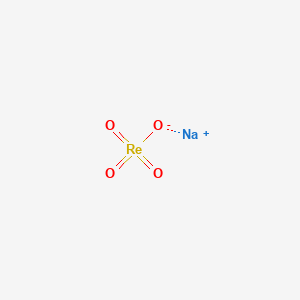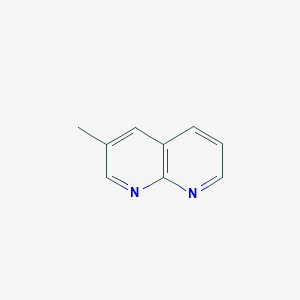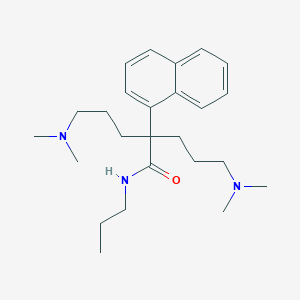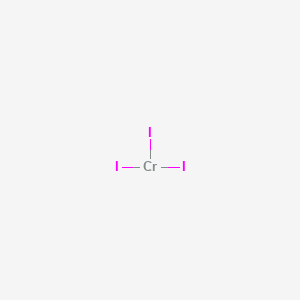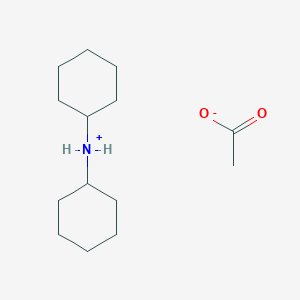
Dicyclohexylammonium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexylammonium acetate (DCHA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCHA is a white crystalline powder, and its chemical formula is C14H27NO2. It is a quaternary ammonium salt that is soluble in water and other polar solvents. DCHA has been used in various scientific research applications, including organic synthesis and catalysis, as well as in biological and medicinal research.
科学研究应用
Dicyclohexylammonium acetate has been used in various scientific research applications. In organic synthesis, Dicyclohexylammonium acetate has been used as a phase transfer catalyst in the synthesis of various organic compounds. It has also been used as a catalyst in the synthesis of chiral compounds. In biological and medicinal research, Dicyclohexylammonium acetate has been used as a reagent for the detection of amino acids and peptides. It has also been used as a surfactant in the preparation of liposomes for drug delivery.
作用机制
The mechanism of action of Dicyclohexylammonium acetate is not well understood. However, it is believed to act as a phase transfer catalyst in organic synthesis. In biological and medicinal research, Dicyclohexylammonium acetate is believed to interact with amino acids and peptides to form complexes that can be detected using various analytical techniques.
生化和生理效应
Dicyclohexylammonium acetate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also not known to be mutagenic or carcinogenic.
实验室实验的优点和局限性
Dicyclohexylammonium acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and other polar solvents, making it easy to handle and use in various experiments. However, one of the limitations of Dicyclohexylammonium acetate is that it is relatively expensive compared to other phase transfer catalysts.
未来方向
There are several future directions for the use of Dicyclohexylammonium acetate in scientific research. One area of interest is the use of Dicyclohexylammonium acetate as a catalyst in the synthesis of chiral compounds. Another area of interest is the use of Dicyclohexylammonium acetate as a surfactant in the preparation of liposomes for drug delivery. Additionally, the interaction of Dicyclohexylammonium acetate with amino acids and peptides could be further studied to understand its potential as a reagent for the detection of biomolecules.
Conclusion
Dicyclohexylammonium acetate is a unique compound that has gained significant attention in scientific research. It has been used in various applications, including organic synthesis, biological and medicinal research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Dicyclohexylammonium acetate have been discussed in this paper. Further research is needed to fully understand the potential of Dicyclohexylammonium acetate in scientific research.
合成方法
Dicyclohexylammonium acetate can be synthesized using different methods. One of the most common methods is the reaction between cyclohexylamine and acetic acid in the presence of a base such as sodium acetate. The reaction leads to the formation of Dicyclohexylammonium acetate and water. The reaction can be represented as follows:
C6H11NH2 + CH3COOH + NaOAc → C12H22N+O2CCH3 + H2O + NaOH
Another method involves the reaction between cyclohexylamine and acetic anhydride in the presence of a base such as triethylamine. This method also leads to the formation of Dicyclohexylammonium acetate and acetic acid. The reaction can be represented as follows:
C6H11NH2 + (CH3CO)2O + Et3N → C12H22N+O2CCH3 + CH3COOH + Et3NH+
属性
CAS 编号 |
14297-75-7 |
|---|---|
产品名称 |
Dicyclohexylammonium acetate |
分子式 |
C14H27NO2 |
分子量 |
241.37 g/mol |
IUPAC 名称 |
dicyclohexylazanium;acetate |
InChI |
InChI=1S/C12H23N.C2H4O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2(3)4/h11-13H,1-10H2;1H3,(H,3,4) |
InChI 键 |
NDZUIBYQGLEFIJ-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
规范 SMILES |
CC(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
其他 CAS 编号 |
14297-75-7 |
同义词 |
dicyclohexylammonium acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




